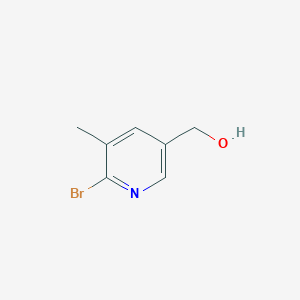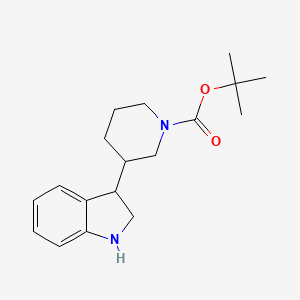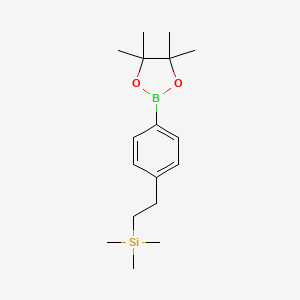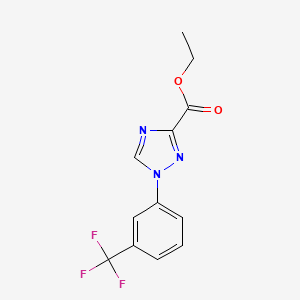
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine
Übersicht
Beschreibung
“2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” is a chemical compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are often used as building blocks in the synthesis of more complex molecules in the fields of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridine derivatives often involves bromination reactions . For instance, 2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine via bromination . In addition, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” can be analyzed using various computational methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .
Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50%, suggesting that there is room for optimization in this process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” include a molecular weight of 202.05 . The boiling point and density of 2-Bromo-3-methylpyridine, a related compound, are 218-219 °C and 1.544 g/mL at 25 °C, respectively .
Wissenschaftliche Forschungsanwendungen
Building Block in Cross Coupling Reactions
This compound is used as a building block in the formation of C−N bond by various cross coupling reactions . This is particularly useful in the synthesis of complex organic molecules.
Reactant in Negishi Cross-Coupling Reaction
It serves as a reactant in the Negishi cross-coupling reaction with aryl halides, catalyzed by palladium . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many pharmaceuticals and fine chemicals.
Synthesis of 2′-Pyridyldifluoroacetate
The compound is used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst . This derivative has potential applications in the pharmaceutical industry.
Production of Imidazo[4,5-b]pyridine Derivatives
It is used in the production of new imidazo[4,5-b]pyridine derivatives . These derivatives have shown promising antimicrobial features, making them of interest in the development of new antimicrobial drugs .
Synthesis of Regioisomers
The compound reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), allowing the isolation of the expected regioisomers compounds . This is important in the field of medicinal chemistry, where different regioisomers can have different biological activities.
Precursor for N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
It is used as a precursor for the synthesis of N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide . This compound could be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Zukünftige Richtungen
The future directions for “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” could involve its use as a building block in the synthesis of more complex molecules. For instance, 5-Bromo-2-methylpyridine has been used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine . Additionally, the bromination of MPE, a key step in the synthesis of imidazolinones, could be optimized to improve the selectivity of the reaction .
Eigenschaften
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSVIQMKNEXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)



![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)


![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)
![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)